4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylpyrimidine with 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazolo[3,4-d]pyrimidine and piperazine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H26N8 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H26N8/c1-13-23-17-14(11-22-25(17)5)18(24-13)27-8-6-26(7-9-27)16-10-15(19(2,3)4)20-12-21-16/h10-12H,6-9H2,1-5H3 |
InChI Key |
HZJARNBAJYCGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC(=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.